4,6-Dimethylquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC20380402
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2 |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 4,6-dimethylquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | XYUGUONNYPEQKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:
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Methyl groups at positions 4 and 6, which influence electronic and steric properties.
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Carboxylic acid at position 2, introducing hydrogen-bonding capacity and acidity.
The IUPAC name is 4,6-dimethylquinoline-2-carboxylic acid, and its canonical SMILES string is CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 201.22 g/mol |
| InChI | InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
| InChIKey | XYUGUONNYPEQKO-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Routes
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Skraup synthesis: Cyclization of anilines with glycerol and sulfuric acid.
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Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.
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Pfitzinger reaction: Reaction of isatin derivatives with enolizable ketones to form quinoline-4-carboxylic acids .
For 4,6-dimethylquinoline-2-carboxylic acid, a plausible route involves:
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Starting with 3,5-dimethylaniline.
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Introducing a carboxylic acid group at position 2 via directed ortho-metalation or carboxylation .
Reaction Chemistry
The carboxylic acid group enables derivatization, such as:
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Esterification: Formation of methyl or ethyl esters using alcohols and acid catalysts.
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Amide coupling: Reaction with amines via carbodiimide-mediated coupling.
The methyl groups may hinder electrophilic substitution at positions 4 and 6, directing reactivity to positions 5 and 8.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Solubility in water | Low (estimated <1 mg/mL) |
| LogP (octanol-water) | ~2.5 (indicating moderate lipophilicity) |
| Melting point | Not reported; analogues range 150–250°C |
Applications in Research
Pharmaceutical Intermediates
Quinoline derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities. While 4,6-dimethylquinoline-2-carboxylic acid’s bioactivity is unstudied, structural analogs like 2,6-dimethylquinoline-4-carboxylic acid show promise in drug discovery .
Coordination Chemistry
The carboxylic acid group can act as a ligand for metal ions, potentially forming complexes with catalytic or magnetic properties. For example, quinoline-carboxylate complexes of lanthanides are studied for luminescence.
Comparative Analysis with Structural Isomers
Table 3: Comparison with 2,6-Dimethylquinoline-4-carboxylic Acid
| Property | 4,6-Dimethylquinoline-2-carboxylic Acid | 2,6-Dimethylquinoline-4-carboxylic Acid |
|---|---|---|
| Molecular formula | ||
| Substituent positions | 4-CH₃, 6-CH₃, 2-COOH | 2-CH₃, 6-CH₃, 4-COOH |
| Research applications | Organic synthesis, coordination chemistry | Pharmaceutical intermediates |
The positional isomerism significantly alters electronic properties and reactivity. The 2-carboxylic acid derivative may exhibit stronger hydrogen-bonding capacity due to proximity to the pyridine nitrogen .
Future Research Directions
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Synthetic optimization: Developing efficient, scalable routes.
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Biological screening: Evaluating antimicrobial/anticancer activity.
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Material science: Exploring metal-organic frameworks (MOFs) or catalysts.
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